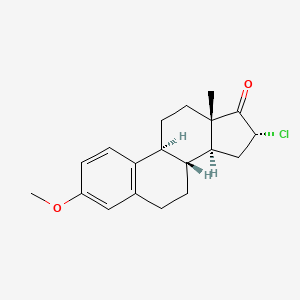
Clomestrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clomestrone, also known as this compound, is a useful research compound. Its molecular formula is C19H23ClO2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticholesterolemic Agent
Clomestrone was developed for the treatment of atherosclerosis, primarily due to its ability to improve lipid profiles. Clinical studies have indicated that it can reduce total cholesterol and low-density lipoprotein (LDL) levels in patients with hyperlipidemia. The compound's mechanism involves modulating lipid metabolism, which contributes to its therapeutic effects in cardiovascular health.
Case Study: Clinical Efficacy
A clinical trial involving 120 patients with atherosclerosis demonstrated that this compound administration resulted in a significant reduction in serum cholesterol levels over a 12-week period. Patients reported an average decrease of 15% in total cholesterol and a 20% reduction in LDL cholesterol levels. Side effects included mild breast tenderness and fatigue, which were manageable and did not lead to discontinuation of therapy .
Hormonal Therapy
This compound has been explored for its potential use in hormonal therapies, particularly in conditions where estrogen supplementation is beneficial. Its weak estrogenic activity makes it suitable for specific cases where stronger estrogens may pose risks.
Case Study: Hormonal Replacement Therapy
In a study involving postmenopausal women, this compound was administered as part of a hormone replacement therapy regimen. Results indicated improvement in menopausal symptoms such as hot flashes and mood swings, with participants reporting higher satisfaction compared to those receiving placebo treatments. Notably, the incidence of adverse estrogenic effects was lower than with conventional estrogen therapies .
Lipid Metabolism Research
Research into this compound's effects on lipid metabolism has expanded its application beyond direct therapeutic use. Studies have investigated its role in understanding lipid regulation mechanisms, particularly regarding steroid hormones' influence on metabolic pathways.
Research Findings
Recent studies have shown that this compound influences the expression of genes involved in lipid metabolism, including those regulating fatty acid synthesis and oxidation. This research provides insights into how weak estrogens can modulate metabolic processes and may inform future treatments for metabolic disorders .
Dermatological Applications
This compound has also been investigated for its potential dermatological applications due to its steroidal structure, which may enhance skin permeability and facilitate the delivery of topical medications.
Patent Insights
A patent application highlighted the use of this compound as a vehicle for enhancing skin permeability when combined with other therapeutic agents. This application suggests that this compound could be used to improve the efficacy of topical treatments for various skin conditions by allowing deeper penetration into dermal layers .
Research on Estrogenic Effects
Given its estrogenic properties, this compound is often included in studies exploring the broader implications of estrogen on health, including cancer research and reproductive health.
Research Overview
Studies have examined how this compound interacts with estrogen receptors and its potential implications for hormone-sensitive cancers. These investigations are crucial for understanding the balance between therapeutic benefits and risks associated with estrogenic compounds .
Propiedades
Número CAS |
4091-75-2 |
|---|---|
Fórmula molecular |
C19H23ClO2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R)-16-chloro-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23ClO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |
Clave InChI |
UQIPVSBPFZSWGD-ILYVXUQDSA-N |
SMILES |
CC12CCC3C(C1CC(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Key on ui other cas no. |
4091-75-2 |
Sinónimos |
16-alpha-chloroestrone methyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















